4-Methoxy-4-methylcyclohexanone

Vue d'ensemble

Description

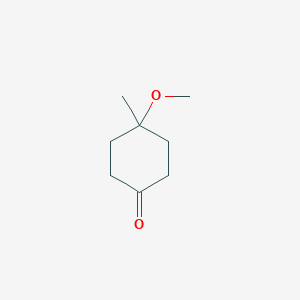

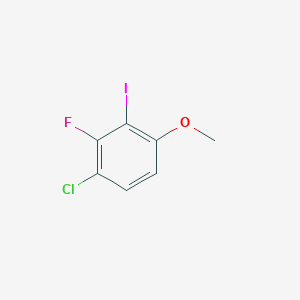

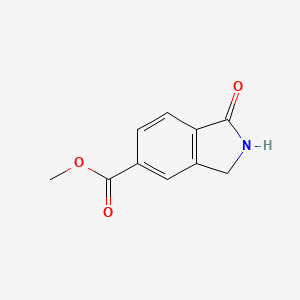

4-Methoxy-4-methylcyclohexanone is a chemical compound with the molecular formula C8H14O2 . It is used as an intermediate in various chemical reactions .

Molecular Structure Analysis

The molecular structure of 4-Methoxy-4-methylcyclohexanone consists of a cyclohexanone ring with a methyl group and a methoxy group attached to the same carbon . The average mass of the molecule is 142.196 Da .Physical And Chemical Properties Analysis

4-Methoxy-4-methylcyclohexanone is a liquid at room temperature . It has a density of 0.914 g/mL at 25 °C . The boiling point is between 169-171 °C . The refractive index is 1.4443 .Applications De Recherche Scientifique

Stereochemistry in Hydrogenation

- Hydrogenation Over Platinum Metals: 2- and 4-Methoxycyclohexanones demonstrate a distinct behavior in catalytic hydrogenation over platinum metals, showing higher cis/trans ratios than their methylcyclohexanone counterparts. This effect is particularly evident when using iridium and platinum as catalysts, with solvent variations influencing the outcome (Nishimura, Katagiri, & Kunikata, 1975).

Chemical Reactions and Synthesis

- Solvolysis and Chirality: The solvolysis of 4-methylcyclohexylidenemethyliodonium salt demonstrates the synthesis of optically active 4-methylcycloheptanone without involving a primary vinyl cation, highlighting the importance of chirality in chemical reactions (Fujita et al., 2002).

- Structural Characterisation of Mannich Bases: The synthesis and structural determination of certain Mannich bases, including 2-[1-(N-4-fluorophenylamino)-1-(4-hydroxy-3-methoxyphenyl)]methylcyclohexanone, were studied, offering insights into novel compound structures (Petrović et al., 2015).

- Conformational Analysis: Studies on 4-methoxycyclohexanone have revealed the predominance of the axial conformation in certain conditions, challenging previous conclusions based on dipole moment studies (Stolow & Giants, 1971).

Catalysis and Reaction Dynamics

- Substituent Effects in Catalysis: Research into the competitive hydrogenation of cyclohexanone and methylcyclohexanones has shed light on how substituents affect reaction rates and mechanisms, particularly in the context of group VIII metal catalysts (Tanaka, Takagi, Nomura, & Kobayashi, 1974).

Clathrates and Inclusion Compounds

- Selective Inclusion of Methylcyclohexanones: Studies have shown the selective inclusion of 3- and 4-methylcyclohexanones in their energetically unfavorable axial conformations in host-guest complexes, which is significant for understanding molecular interactions and synthesis (Barton et al., 2014).

Advanced Organic Synthesis

- Synthesis of Complex Organic Compounds: Research on the synthesis of complex organic compounds, such as 6,7-benzomorphan derivatives, highlights the relevance of 4-methoxycyclohexanone derivatives in advanced organic synthesis (Sainsbury et al., 1990).

Conformational Studies

- Microwave Spectroscopy in Conformational Analysis: The microwave spectrum of 4-methylcyclohexanone has been studied to determine the most stable conformer, contributing to our understanding of molecular shapes and their stability (Li, 1983).

Safety And Hazards

4-Methoxy-4-methylcyclohexanone is classified as a flammable liquid and vapor, and it is harmful if swallowed . It is recommended to keep the substance away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .

Propriétés

IUPAC Name |

4-methoxy-4-methylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-8(10-2)5-3-7(9)4-6-8/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHTXAFKEOHDMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)CC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-4-methylcyclohexanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1429159.png)

![Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1429162.png)

![Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate](/img/structure/B1429181.png)